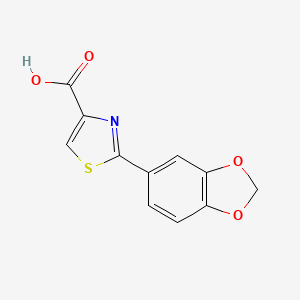

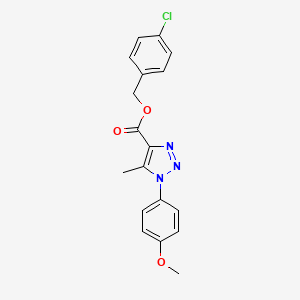

![molecular formula C17H16ClN5O3 B2435948 1-(3-Chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 887457-29-6](/img/structure/B2435948.png)

1-(3-Chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(3-Chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one” is a pyrazolo[3,4-d]pyrimidin-4-one derivative. Pyrazolo[3,4-d]pyrimidin-4-one is a bicyclic compound consisting of fused pyrazole and pyrimidinone rings .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-one core, substituted at the 1-position by a 3-chlorophenyl group and at the 5-position by a 2-morpholin-4-yl-2-oxoethyl group .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The morpholinyl group might participate in reactions typical for amines, and the carbonyl group in the pyrimidinone ring might undergo reactions typical for ketones .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a chlorine atom might increase its molecular weight and could influence its lipophilicity .Applications De Recherche Scientifique

Synthetic and Medicinal Aspects

Pyrazolo[3,4-d]pyrimidine derivatives are significant in drug discovery due to their diverse medicinal properties. They are utilized as building blocks in developing drug-like candidates with a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radio diagnostics. The structure-activity relationship (SAR) studies of these derivatives have received considerable attention, leading to the development of many lead compounds for various disease targets. Synthetic strategies for these derivatives are also a focal point, indicating significant room for medicinal chemists to further exploit this scaffold in potential drug candidates (Cherukupalli et al., 2017).

Hybrid Catalysts in Synthesis

The synthesis of 5H-Pyrano[2,3-d]pyrimidine scaffolds, which are structurally similar to Pyrazolo[3,4-d]pyrimidine, has been intensively investigated due to their applicability and bioavailability. The synthesis of these scaffolds is challenging due to their structural complexity. Recent advancements have utilized diversified hybrid catalysts such as organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts to synthesize these derivatives. These catalysts offer a broad range of applicability for the development of lead molecules (Parmar et al., 2023).

Role in Optoelectronic Materials

Pyrazolo[3,4-d]pyrimidine derivatives are also finding applications in the field of optoelectronics. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is highly valuable for creating novel optoelectronic materials. These derivatives are used in the fabrication of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. They also show potential in nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Pharmacological Profile of Morpholine Derivatives

Morpholine derivatives, which are structurally related to Pyrazolo[3,4-d]pyrimidine, have a broad spectrum of pharmacological profiles. These derivatives are being explored for diverse pharmacological activities, suggesting the potential for Pyrazolo[3,4-d]pyrimidine derivatives to be utilized in similar domains (Asif & Imran, 2019).

Safety and Hazards

Orientations Futures

The study of pyrazolo[3,4-d]pyrimidin-4-one derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research might focus on synthesizing new derivatives, studying their biological activity, and optimizing their properties for potential therapeutic applications .

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O3/c18-12-2-1-3-13(8-12)23-16-14(9-20-23)17(25)22(11-19-16)10-15(24)21-4-6-26-7-5-21/h1-3,8-9,11H,4-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPSSXSFBVPCRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

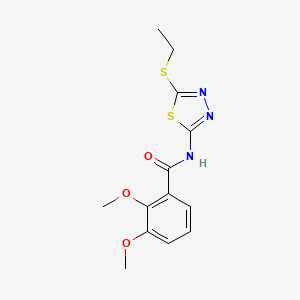

![tert-butyl N-{[2-(aminomethyl)-6-hydroxypyrimidin-4-yl]methyl}carbamate](/img/structure/B2435868.png)

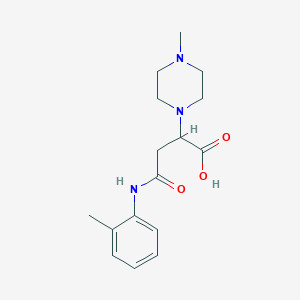

![[(3,4-Difluorophenyl)thio]acetic acid](/img/structure/B2435874.png)

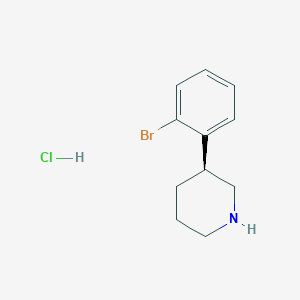

![1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol](/img/structure/B2435879.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2435882.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2435885.png)

![ethyl 3-methyl-1-(4-methylbenzyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2435886.png)